molecular formula C4H7ClN4 B2642367 3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1350521-76-4

3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2642367
CAS No.: 1350521-76-4
M. Wt: 146.58
InChI Key: PZOGNWLDANNBNX-UHFFFAOYSA-N
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Description

“3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one method involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . Another study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is unique and has been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles have been studied extensively . For example, Zbarsky and Yudin conducted a thorough investigation of the kinetics of nitration of 1,2,4-triazol-5-one using 70–100% HNO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include Hydrogen Bond Donor Count:2, Hydrogen Bond Acceptor Count:3, Exact Mass:118.0046238, Monoisotopic Mass:118.0046238, Topological Polar Surface Area:67.6, Heavy Atom Count:7, Complexity:66.7, and Covalently-Bonded Unit Count:1 .

Scientific Research Applications

1. Complex Formation and Self-Organization

  • Research by (Lopera et al., 2020) has shown that certain macrocycles formed by the reaction of 1H-3,5-bis(chloromethyl)pyrazole with tosylated amines can form dimeric binuclear Cu2+ complexes. These complexes exhibit unique self-assembly behaviors depending on the hydrocarbon chains connecting the amine groups.

2. Synthesis of Nitrogen-Containing Compounds

  • A study by (Fatima et al., 2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 1,2,4-triazoles. This compound, similar in structure to 3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine, is important for the synthesis of other nitrogen-containing compounds.

3. Antimicrobial Agent Synthesis

  • A paper by (Beyzaei et al., 2019) details an efficient one-pot synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines. These compounds demonstrated significant antibacterial and antifungal properties, highlighting their potential in antimicrobial agent development.

4. Catalysis and Organic Synthesis

  • In the realm of organic synthesis, (Rahmani et al., 2018) reported the efficient synthesis of pyridine-pyrimidines using 1,3-dimethyl-6-aminouracil, which is structurally related to this compound. This method showcased the catalytic potential of these compounds.

5. Industrial Applications

  • The industrial applications of similar compounds, 3- and 4-amino-1,2,4-triazoles, were summarized by (Nazarov et al., 2022). These compounds are crucial in the industry for the synthesis of plant protection products, medications with hepatoprotective and antioxidant properties, and in the manufacture of explosives and propellants.

6. Direct Amination of Azoles

  • In medicinal and biological chemistry, (Kawano et al., 2010) developed a method for the direct amination of azoles, which are structurally related to this compound. This process is significant for constructing aminoazoles, which are important in various biochemical applications.

Mechanism of Action

The mechanism of action of 1,2,4-triazoles is largely due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazoles involve the discovery and development of more effective and potent anticancer agents . This is one of the most clinical challenges in modern medicinal chemistry .

Properties

IUPAC Name

5-chloro-N,2-dimethyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c1-6-4-7-3(5)8-9(4)2/h1-2H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOGNWLDANNBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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